molecular formula C8H9Cl2N B1629993 2,6-dichloro-N-ethylaniline CAS No. 885280-60-4

2,6-dichloro-N-ethylaniline

Cat. No. B1629993
CAS RN: 885280-60-4
M. Wt: 190.07 g/mol
InChI Key: FMIYOUUEDNUNBC-UHFFFAOYSA-N
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Description

2,6-dichloro-N-ethylaniline is a chemical compound with the molecular formula C8H9Cl2N . It has a molecular weight of 190.07 . The compound is liquid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9Cl2N/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 190.07 .

Scientific Research Applications

2,6-dichloro-N-ethylaniline has been studied extensively for its potential applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and dyes. It has also been used as a catalyst in the synthesis of a range of organic compounds. In addition, this compound has been studied for its potential applications in the field of biochemistry, as it has been shown to be a useful probe for studying the structure and function of proteins.

Mechanism of Action

2,6-dichloro-N-ethylaniline is known to be a versatile reagent that can be used in a variety of reactions. It is believed to act as an electrophile in the reaction, meaning that it is capable of donating electrons to other molecules in the reaction. This allows it to form covalent bonds with other molecules, which is necessary for the synthesis of a variety of compounds.
Biochemical and Physiological Effects
This compound has been studied extensively for its potential biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including cytochrome P-450 and acetylcholinesterase. In addition, it has been found to have an effect on the regulation of gene expression and has been shown to have an effect on the activity of certain hormones.

Advantages and Limitations for Lab Experiments

2,6-dichloro-N-ethylaniline has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to synthesize. In addition, it is a highly reactive compound and can be used in a variety of reactions. However, it is also a highly flammable liquid and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 2,6-dichloro-N-ethylaniline. It has been suggested that it could be used as a catalyst in the synthesis of a variety of organic compounds. In addition, it could be used in the development of new pharmaceuticals or as a probe for studying the structure and function of proteins. Finally, it could be used in the synthesis of dyes or other chemicals.

Safety and Hazards

2,6-dichloro-N-ethylaniline may form combustible dust concentrations in air and may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2,6-dichloro-N-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIYOUUEDNUNBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633213
Record name 2,6-Dichloro-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885280-60-4
Record name 2,6-Dichloro-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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